molecular formula C9H7BrN2O B13972790 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile

Katalognummer: B13972790
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: QYNXZRWTMDBECQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of a bromine atom and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-3-12-2-7-6(1-11)4-13-5-8(7)9/h2-3,6H,4-5H2

InChI-Schlüssel

QYNXZRWTMDBECQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=CN=CC(=C2CO1)Br)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridin-2(1H)-one with brominated acetyl derivatives in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is usually carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate cyclization and bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit enzyme activity by forming stable complexes or by altering the conformation of the enzyme .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.

    8-Chloro-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and potency.

    8-Methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile imparts unique reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science. Its ability to undergo diverse chemical transformations and its potential biological activities distinguish it from other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.